
4,4-Difluorocycloheptane-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluorocycloheptane-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C7H11ClF2O2S It is known for its unique structure, which includes a cycloheptane ring substituted with two fluorine atoms and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4,4-difluorocycloheptane with chlorosulfonic acid under controlled conditions . This reaction proceeds through the formation of an intermediate sulfonic acid, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 4,4-difluorocycloheptane-1-sulfonyl chloride may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluorocycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl fluorides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents to reduce the sulfonyl chloride group.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
4,4-Difluorocycloheptane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4,4-difluorocycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfonyl thiol derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluorocyclohexane-1-sulfonyl chloride: Similar structure but with a six-membered ring instead of a seven-membered ring.
4,4-Dimethylcycloheptane-1-sulfonyl chloride: Similar structure but with methyl groups instead of fluorine atoms.
Cycloheptane-1-sulfonyl chloride: Lacks the fluorine substituents.
Uniqueness
4,4-Difluorocycloheptane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group on a seven-membered ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science .
Propriétés
Formule moléculaire |
C7H11ClF2O2S |
|---|---|
Poids moléculaire |
232.68 g/mol |
Nom IUPAC |
4,4-difluorocycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)6-2-1-4-7(9,10)5-3-6/h6H,1-5H2 |
Clé InChI |
ITENWVFUIURXHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC(C1)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


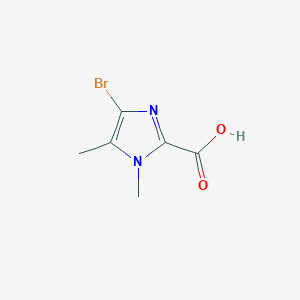
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
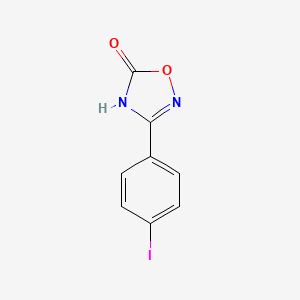
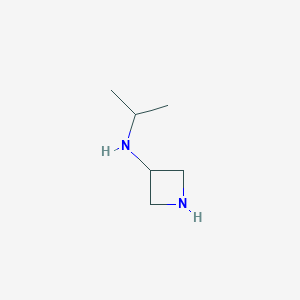
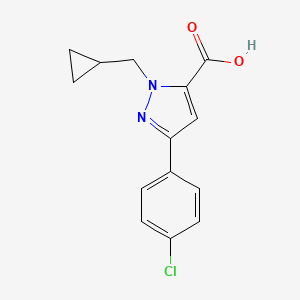
![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)
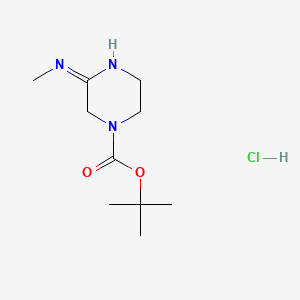

![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497809.png)
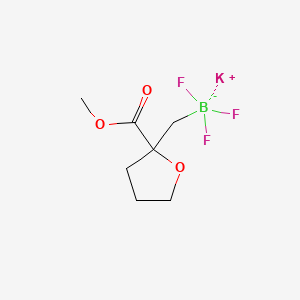
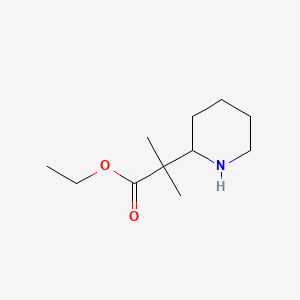
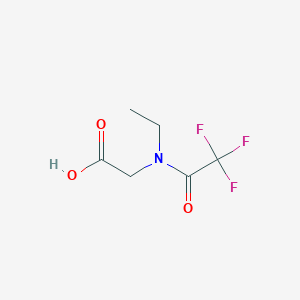
![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)
